molecular formula C20H26N2 B14674272 (E)-Bis(4-butylphenyl)diazene CAS No. 100633-57-6

(E)-Bis(4-butylphenyl)diazene

Cat. No.: B14674272
CAS No.: 100633-57-6
M. Wt: 294.4 g/mol
InChI Key: HTTBAGNJILNUBG-UHFFFAOYSA-N
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Description

(E)-Bis(4-butylphenyl)diazene is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene group (N=N) bonded to two phenyl groups. The “E” configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(4-butylphenyl)diazene typically involves the azo coupling reaction. This reaction is a common method for producing azo compounds and involves the reaction of a diazonium salt with an aromatic compound.

  • Diazotization: : The first step involves the formation of a diazonium salt from an aromatic amine. For this compound, 4-butylaniline is used.

      Reaction Conditions: 4-butylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

  • Coupling Reaction: : The diazonium salt is then reacted with another molecule of 4-butylaniline to form the azo compound.

      Reaction Conditions: The coupling reaction is typically carried out in an alkaline medium, such as sodium hydroxide (NaOH) solution, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Efficient separation and purification techniques, such as crystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(4-butylphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Hydrazo compounds or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(E)-Bis(4-butylphenyl)diazene has various applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other azo compounds and dyes.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Bis(4-butylphenyl)diazene involves its interaction with molecular targets and pathways. The azo group can undergo redox reactions, influencing various biological and chemical processes. The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (E)-Bis(4-methylphenyl)diazene: Similar structure with methyl groups instead of butyl groups.

    (E)-Bis(4-ethylphenyl)diazene: Similar structure with ethyl groups instead of butyl groups.

    (E)-Bis(4-propylphenyl)diazene: Similar structure with propyl groups instead of butyl groups.

Uniqueness

(E)-Bis(4-butylphenyl)diazene is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and interaction with other molecules. The length of the alkyl chain can affect the compound’s physical and chemical properties, making it distinct from its methyl, ethyl, and propyl analogs.

Q & A

Basic Research Questions

Q. Q1: What are the optimal synthetic routes for (E)-bis(4-butylphenyl)diazene, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of diazenes typically involves coupling aryl diazonium salts with aromatic amines under controlled pH and temperature. For this compound, azo coupling using 4-butylphenyldiazonium tetrafluoroborate and 4-butylphenol derivatives in acidic conditions (pH 4–6) is a starting point . Optimization requires monitoring reaction kinetics via UV-Vis spectroscopy and adjusting parameters such as solvent polarity (e.g., DMF vs. THF), stoichiometry, and catalytic additives (e.g., Cu(I) salts). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation via 1H^1H-NMR (aromatic proton shifts at δ 7.2–7.8 ppm) and HPLC (retention time ≥15 min, 70:30 acetonitrile/water) are critical .

Q. Q2: How can crystallographic data for this compound be obtained and interpreted?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation in a nonpolar solvent (e.g., hexane) and collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL (for small molecules) or SHELXS (for structure solution) is recommended . Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and confirmation of the (E)-configuration via torsion angles (C-N=N-C ≈ 180°). For ambiguous cases, compare experimental data with density functional theory (DFT)-optimized structures .

Q. Q3: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on analogous diazenes, this compound likely falls under GHS Category 2 for skin/eye irritation. Mandatory precautions include:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency measures: Flush eyes with water for 15 minutes (if exposed) and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. Q4: How can computational modeling (e.g., DFT, molecular docking) predict the electronic and photophysical properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., LUMO < -1.5 eV suggests n-type semiconductor potential) .
  • Molecular Docking : For biological studies, dock the compound into protein active sites (e.g., tubulin) using AutoDock Vina. Validate docking poses via RMSD (<2.0 Å) and binding energy (ΔG ≤ -7 kcal/mol) .
  • Photophysical Analysis : Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax (e.g., 450–500 nm for π→π* transitions) .

Q. Q5: What strategies resolve contradictions in reported spectroscopic data for diazenes like this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR (DMSO-d6 vs. CDCl3), IR (KBr pellet vs. ATR), and mass spectrometry (ESI vs. MALDI) across multiple sources .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to confirm N=N bond assignments in 15N^{15}N-NMR .
  • Meta-Analysis : Aggregate data from Reaxys, SciFinder, and NIST Chemistry WebBook, prioritizing peer-reviewed journals over vendor catalogs .
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Q. Q6: How does the (E)-configuration influence the electronic properties of this diazene in polymer semiconductor applications?

Methodological Answer: The (E)-isomer’s planar structure enables π-conjugation, critical for charge transport in organic electronics. Key experiments:

  • Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in anhydrous acetonitrile (0.1 M TBAPF6). A reversible redox couple (E1/2 ≈ -1.2 V vs. Fc/Fc<sup>+</sup>) indicates stable radical anion formation .
  • AFM/XRD : Correlate thin-film morphology (e.g., root-mean-square roughness <5 nm) with charge carrier mobility (µ ≈ 0.1 cm²/V·s) .
  • Bandgap Engineering : Introduce electron-withdrawing substituents (e.g., -CF3) to lower LUMO further, enhancing n-type behavior .

Q. Q7: What advanced techniques characterize the thermal stability and degradation pathways of this compound?

Methodological Answer:

  • TGA/DSC : Perform under N2 (10°C/min) to identify decomposition onset (>200°C for aryl diazenes). Exothermic peaks in DSC correlate with N=N bond cleavage .
  • Py-GC/MS : Pyrolyze at 500°C and analyze fragments (e.g., 4-butylphenol derivatives, m/z 150–200) to map degradation mechanisms .
  • In Situ IR : Monitor real-time bond scission (N=N at ~1450 cm<sup>-1</sup>) during heating .

Properties

CAS No.

100633-57-6

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

bis(4-butylphenyl)diazene

InChI

InChI=1S/C20H26N2/c1-3-5-7-17-9-13-19(14-10-17)21-22-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

HTTBAGNJILNUBG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC

Origin of Product

United States

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